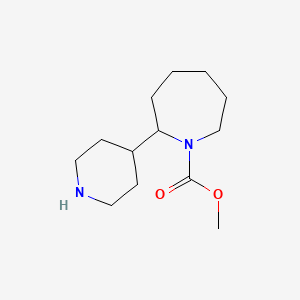

Methyl 2-(piperidin-4-yl)azepane-1-carboxylate

CAS No.:

Cat. No.: VC15929017

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O2 |

|---|---|

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | methyl 2-piperidin-4-ylazepane-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O2/c1-17-13(16)15-10-4-2-3-5-12(15)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3 |

| Standard InChI Key | WVRKURGZAPCEAB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)N1CCCCCC1C2CCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises a seven-membered azepane ring fused to a six-membered piperidine moiety. The azepane ring is substituted at the 1-position with a methyl carboxylate group () and at the 2-position with a piperidin-4-yl group. This bicyclic structure enhances conformational rigidity, which is advantageous for target binding in drug design .

Key Structural Attributes:

-

Azepane Core: A saturated seven-membered ring with one nitrogen atom.

-

Piperidine Substituent: A six-membered ring with a secondary amine at the 4-position.

-

Ester Functionalization: The methyl ester at the 1-position modulates solubility and reactivity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 2-(piperidin-4-yl)azepane-1-carboxylate involves multi-step sequences, often leveraging Boc-protection and coupling reactions.

Boc-Protected Intermediate Synthesis

A common precursor, tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate (CAS No. 1341988-43-9), is synthesized via:

-

Reductive Amination: Reacting tert-butyl 4-oxopiperidine-1-carboxylate with azepane derivatives under reducing conditions (e.g., NaCNBH in MeOH) .

-

Deprotection: Acidic removal of the tert-butyloxycarbonyl (Boc) group using HCl or trifluoroacetic acid .

Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive Amination | NaCNBH, MeOH, pH 6 | 40% |

| Deprotection | HCl (4M in dioxane) | 85% |

Esterification

The methyl ester is introduced via nucleophilic acyl substitution:

-

Reagents: Methyl chloroformate, DMAP catalyst.

Physicochemical Properties

Stability Profile

-

Hydrolytic Sensitivity: The ester group is prone to hydrolysis under acidic/basic conditions .

-

Oxidative Stability: Tertiary amines may oxidize over time, necessitating antioxidant additives .

Biological Activity and Applications

Kinase Inhibition

Piperidine-azepane hybrids are explored as kinase inhibitors. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume